2,6-Diazaspiro[4.5]decan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(4-6-9-7)3-1-2-5-10-8/h10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQMOUOQABFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Spirocyclic Compounds in Drug Discovery and Development
Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a distinct three-dimensional geometry that sets them apart from their flatter aromatic counterparts. tandfonline.com This inherent three-dimensionality is a key advantage in drug design, as it allows for more precise and multi-directional interactions with the complex topographies of biological targets like proteins. tandfonline.com The introduction of a spirocyclic core can enhance the structural novelty of a molecule, a crucial factor for patentability, without a significant increase in molecular weight. researchgate.net
The sp³-rich nature of spirocycles often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for a compound's success as a drug. tandfonline.combldpharm.com By replacing rotatable bonds with a rigid spirocyclic scaffold, medicinal chemists can lock a molecule into a more favorable conformation for binding to its target, thereby improving potency and selectivity. bldpharm.com The growing presence of spirocyclic motifs in both clinical candidates and approved drugs underscores their increasing importance in the pharmaceutical landscape. researchgate.net
The 2,6 Diazaspiro 4.5 Decan 1 One Scaffold: a Prominent Motif in Bioactive Molecules
The 2,6-diazaspiro[4.5]decan-1-one framework, a specific type of diazaspiro compound, has proven to be a versatile and valuable scaffold in the design of new therapeutic agents. Its structure, featuring a five-membered lactam ring fused to a six-membered piperidine (B6355638) ring through a spiro carbon, provides a rigid yet adaptable platform for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents at different positions on the scaffold.
Derivatives of this compound have been investigated for a wide range of biological activities. For instance, certain derivatives have shown potential as anticonvulsant agents. nih.govmdpi.com In the context of infectious diseases, novel derivatives have been synthesized and evaluated as potential chitin (B13524) synthase inhibitors with antifungal properties. researchgate.netnih.gov Furthermore, this scaffold has been utilized in the development of inhibitors for key signaling proteins such as receptor-interacting protein kinase 1 (RIPK1), which is implicated in inflammatory diseases, and dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease. nih.govnih.govresearchgate.netacs.org
Evolution of Research Perspectives on 2,6 Diazaspiro 4.5 Decan 1 One and Its Derivatives
De Novo Synthesis Strategies for the this compound Core
The construction of the this compound core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency and substrate scope.
Cyclization Reactions for Spirocyclic Ring Formation
Cyclization reactions are fundamental to forming the characteristic spirocyclic structure of this compound. These reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing carbocyclic or heterocyclic ring at a spiro center. One common strategy involves the reduction of a nitro group followed by cyclization to form the lactam ring. researchgate.net For instance, the reduction of a nitro functionality can be followed by cyclization to yield the desired spirocyclic lactam. researchgate.net Another approach is the intramolecular Schmidt reaction of ketones and alkyl azides, which has been utilized to synthesize related spiro[4.5]decane systems. mdpi.com
The efficiency of these cyclization steps can be influenced by the reaction conditions and the nature of the protecting groups used. researchgate.net For example, certain reduction methods for a nitro group, such as using hydrogen gas with a palladium on carbon catalyst or iron in acetic acid, have resulted in complex mixtures rather than the desired product. thieme-connect.com However, successful cyclization has been achieved under specific conditions, such as using Raney nickel as a catalyst. researchgate.net
Key Cascade and Multicomponent Reactions
Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound from simple starting materials in a single pot. nih.govnih.gov These reactions are characterized by high atom economy and operational simplicity. nih.gov MCRs have been successfully employed for the synthesis of various spiro derivatives, often utilizing organocatalysts or transition-metal-based catalysts to achieve high stereoselectivity. researchgate.netresearchgate.net
For the synthesis of spiro-heterocycles, cascade reactions can be initiated by various transformations, including Michael additions, Mannich reactions, and cycloadditions. researchgate.net For example, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides can form three new carbon-carbon bonds to construct a diazaspiro[4.5]decane scaffold with exocyclic double bonds. rsc.org While these methods are powerful, achieving high regioselectivity in some multicomponent reactions can remain a challenge. researchgate.net
Reductive Amination Protocols
Reductive amination is a versatile and controlled method for forming carbon-nitrogen bonds, which is crucial in the synthesis of the this compound core. masterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method avoids the over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
Various reducing agents can be employed for the reduction of the imine, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyl groups. masterorganicchemistry.comorganic-chemistry.org This selectivity allows for a one-pot reaction. The synthesis of related diazaspiro[4.5]decane systems has utilized reductive amination for the functionalization of the scaffold. researchgate.net Intramolecular reductive aminations are also a powerful tool for constructing cyclic amine structures. masterorganicchemistry.com
Intramolecular Mannich Reactions
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgwikipedia.org An intramolecular version of this reaction can be a key step in the synthesis of the this compound scaffold. For instance, the reaction of 1-benzyl-3-pyrrolidinone (B141626) with 2-methyl-2-(2-aminoethyl)-1,3-dioxolane proceeds via an intramolecular Mannich reaction to form the ethylene (B1197577) ketal of 2-benzyl-2,10-diazaspiro nih.govwhiterose.ac.ukdecan-7-one. google.com This intermediate can then be hydrolyzed to the corresponding ketone. google.com
The Mannich reaction proceeds through the formation of an iminium ion from an aldehyde and a primary or secondary amine. wikipedia.org An enolizable carbonyl compound then attacks this electrophilic iminium ion. wikipedia.org This reaction has been proposed to be involved in the biosynthesis of many alkaloids. organic-chemistry.org Redox-neutral variations of the Mannich reaction have also been developed, providing access to complex heterocyclic cores. nih.gov
Michael Addition of Nitroalkenes
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used carbon-carbon bond-forming reaction. organic-chemistry.org In the context of this compound synthesis, the Michael addition of pipecolate-derived enolates to nitroalkenes is a key strategy. researchgate.netthieme-connect.com This reaction creates a precursor that, after reduction of the nitro group, can undergo cyclization to form the desired diazaspiro[4.5]decan-1-one ring system. researchgate.net This approach has been shown to be scalable and has a general scope for various substituted nitroalkenes. researchgate.netthieme-connect.com
The development of asymmetric catalytic Michael additions of nitroalkanes to nitroalkenes has been a subject of interest, as the resulting 1,3-dinitro compounds are valuable precursors to 1,3-diamines. msu.edu Organocatalysts, such as those derived from cinchona alkaloids or thioureas, have been developed to promote this reaction enantioselectively. nih.govmsu.edu
Derivatization and Functionalization of the Diazaspiro[4.5]decan-1-one Scaffold
Once the core this compound scaffold is synthesized, it can be further modified to create a library of diverse compounds for various applications. The two nitrogen atoms in the scaffold provide convenient handles for derivatization.
Functionalization can be achieved through standard amine chemistry, such as acylation, alkylation, and arylation. For example, the secondary amines within the diazaspiro[4.5]decane system can be protected with groups like tert-butoxycarbonyl (Boc) to allow for selective functionalization at one nitrogen over the other. google.com These protecting groups can later be removed to allow for further derivatization.
The synthesis of N-aryl diazaspirocyclic compounds has been accomplished, which can have applications in treating disorders related to nicotinic cholinergic neurotransmission. google.com Furthermore, the scaffold has been incorporated into molecules designed as inhibitors for enzymes like receptor-interacting protein kinase 1 (RIPK1), demonstrating its utility in drug discovery. nih.gov The flexibility of the spiro[4.5] system allows for the introduction of bulkier substituents, which can be advantageous for lead optimization in medicinal chemistry.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions are fundamental for the functionalization of the this compound core. The secondary amine positions are readily derivatized to introduce a wide range of substituents, which is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.
A common strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is introduced via N-acylation with di-tert-butyl dicarbonate. This protecting group can be subsequently removed under acidic conditions to allow for further functionalization. For instance, the synthesis of 6-Boc-2,6-diazaspiro[4.5]decan-1-one is a key step in many synthetic routes.
N-alkylation is also widely employed to introduce various alkyl and aryl groups. For example, benzylation of the nitrogen atoms can be achieved using benzyl (B1604629) halides under basic conditions. inter-chem.pl Reductive amination is another powerful method for N-alkylation. rsc.org
Introduction of Substituents at Carbon and Nitrogen Centers
The structural diversity of this compound derivatives is further expanded by introducing substituents at both carbon and nitrogen centers. This allows for fine-tuning of the molecule's properties for specific applications.
The nitrogen atoms are common sites for substitution. For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized with various substituents on the nitrogen atoms to act as chitin (B13524) synthase inhibitors. nih.gov Another study describes the synthesis of 2,8-diazaspiro[4.5]decanones with different substitutions as T-type calcium channel antagonists. nih.gov While these examples focus on the 2,8-isomer, the synthetic principles are applicable to the 2,6-isomer.
Substitution at the carbon atoms of the spirocyclic core has also been explored. For instance, a straightforward and scalable synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed. researchgate.netthieme-connect.com This method is based on the Michael addition of pipecolate-derived enolates to a range of nitroalkenes. researchgate.net
Spiro Ring Modifications and Fused Systems
Modifications of the spiro ring system and the creation of fused systems are advanced strategies to explore new chemical space and develop novel compounds with unique properties. While direct modifications of the this compound ring are not extensively documented in the provided search results, the synthesis of related spirocyclic systems provides insights into potential transformations.
For example, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones has been reported, which involves a Bucherer–Berg reaction followed by Ullmann couplings. rsc.org This indicates that the core spiro-piperidine structure can be incorporated into more complex heterocyclic systems. The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives also highlights the possibility of creating different spirocyclic systems with varied ring sizes and heteroatom compositions. sci-hub.se
Stereoselective Synthesis and Chiral Resolution
The spiro carbon atom in this compound is a stereocenter, leading to the existence of enantiomers. The stereochemistry of this center can significantly influence the biological activity of the molecule. Therefore, stereoselective synthesis and chiral resolution are critical aspects of its chemistry.
Enantioselective Synthetic Routes
The development of enantioselective synthetic routes to produce specific stereoisomers of diazaspiro[4.5]decan-1-one derivatives is an active area of research. One study reported that a 2,8-diazaspiro[4.5]decanone core, which contains a new chiral center, exhibited enantioselective inhibition of individual phospholipase D (PLD) isoforms. nih.gov This suggests that the stereoconfiguration is crucial for selective biological activity.
While specific enantioselective syntheses for this compound are not detailed in the provided results, the general field of asymmetric synthesis of spirocyclic compounds is well-established. For example, asymmetric synthesis of spiro[4.5]-1-one compounds catalyzed by palladium has been reported. mdpi.com
Chromatographic Separation Techniques for Enantiomers (e.g., Chiral HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers of diazaspiro[4.5]decan-1-one derivatives. Several studies have successfully employed chiral HPLC to isolate and identify the individual enantiomers of these compounds. researchgate.netthieme-connect.com
For instance, the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones was systematically studied using different polysaccharide-type chiral stationary phases (CSPs). oup.comoup.com The results demonstrated that the choice of CSP and mobile phase composition is crucial for achieving successful separation. oup.comoup.com Specifically, amylose (B160209) and cellulose-based columns, such as Lux-Amylose-2 and Chiracel OD, have been used to resolve the enantiomers of various derivatives. oup.comoup.com
Synthetic Route Optimization and Scale-Up Considerations
The development of efficient and scalable synthetic routes is essential for the practical application of this compound and its derivatives, particularly in the context of drug discovery and development.
Several research groups have focused on optimizing the synthesis of diazaspiro[4.5]decan-1-one derivatives to improve yields and facilitate large-scale production. A straightforward and efficiently scalable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been reported, with the reaction being conducted on a preparatively useful scale. researchgate.net The optimization of hydrogenation conditions was a key aspect of this work, enabling the isolation of the target compound in good to excellent yields on a multi-gram scale. researchgate.net
Another study detailed an efficient multigram synthesis of spirocyclic α-proline chimeras, highlighting the feasibility of producing complex spirocyclic compounds in significant quantities. chemrxiv.org The development of robust synthetic protocols that utilize simple and readily available starting materials is a key consideration for scale-up. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound derivatives, offering detailed information about the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C, DEPT) for Elucidation of Complex Derivatives
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental in piecing together the molecular puzzle of complex derivatives of this compound. mdpi.comgrafiati.com
¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. For instance, in derivatives of 2,8-diazaspiro[4.5]decan-1-one, specific chemical shifts (δ) and multiplicities (e.g., singlet, doublet, triplet, multiplet) of protons on the piperidine (B6355638) and pyrrolidinone rings have been reported. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbons in the spirocyclic system, including the carbonyl carbon of the lactam ring, are indicative of their electronic environment. mdpi.com
DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can be ambiguous in standard ¹³C NMR spectra. mdpi.comgrafiati.com For example, a DEPT-135 experiment will show CH and CH₃ signals pointing up, while CH₂ signals point down, and quaternary carbons are absent. This has been utilized in the structural verification of complex spiro compounds. mdpi.comresearchgate.net
A combination of these 1D NMR techniques allows for the initial assignment of many signals in the spectra of this compound derivatives. mdpi.comgrafiati.commdpi.comresearchgate.net
Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Connectivity and Tautomerism Studies
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule and for studying dynamic processes like tautomerism. grafiati.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton networks within the individual rings of the spiro system. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for definitively assigning which protons are attached to which carbons. mdpi.com In studies of complex spiro derivatives, HSQC has been used to link the proton and carbon signals of the CH, CH₂, and CH₃ groups. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting substituents to the main spirocyclic core. mdpi.com
These 2D NMR techniques have been instrumental in verifying the structure of complex heterocyclic compounds containing spiro systems and in studying tautomeric equilibria, where a compound exists as a mixture of two or more interconvertible isomers. mdpi.comresearchgate.netresearchgate.net For example, NMR data has provided evidence for the tautomeric conversion in related spiro compounds. mdpi.comresearchgate.netresearchgate.net
Conformational Analysis via NMR
NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational preferences of molecules in solution. copernicus.org For spirocyclic systems like this compound, which possess a degree of conformational flexibility, NMR can provide insights into the dominant conformations. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can help determine the relative orientation of atoms and the puckering of the rings. Variable-temperature NMR studies can also be employed to understand the dynamics of conformational changes.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Optical Properties
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR for the characterization of this compound and its derivatives. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound derivatives, characteristic absorption bands are expected for the N-H and C=O (amide) groups. For example, IR spectra of related diazaspiro[4.5]decan-1-one derivatives show characteristic bands for the amide carbonyl group. researchgate.net In a study of a 2,8-diazaspiro[4.5]decan-1-one derivative, IR spectroscopy was used to identify functional groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its optical properties. researchgate.net The presence of chromophores, such as the carbonyl group and any aromatic substituents, will determine the absorption characteristics in the UV-Vis region. UV-Vis spectroscopy was utilized to study the optical properties of a derivative of 2,8-diazaspiro[4.5]decan-1-one. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the stereochemistry of chiral centers.
For several derivatives of diazaspiro[4.5]decan-1-one, X-ray crystallography has been used to confirm the molecular structure. mdpi.com For instance, the crystal structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was determined by X-ray crystallography, confirming the connectivity and stereochemistry anticipated from NMR data. mdpi.com Similarly, the solid-state structure of a 2,8-diazaspiro[4.5]decan-1-one derivative was established through X-ray diffraction. researchgate.net
Advanced Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the analysis of their purity and the separation of isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC methods have been developed for the purity analysis of various diazaspiro[4.5]decan-1-one derivatives. doi.org For example, a method using a C18 column with a gradient of acetonitrile (B52724) and water containing formic acid has been reported for the purification and purity assessment of such compounds. doi.org
Chiral Chromatography: Since this compound possesses a spirocyclic center, it is chiral. The separation of enantiomers is often crucial for biological studies. Chiral HPLC, using chiral stationary phases (CSPs), is the primary method for separating enantiomers. Polysaccharide-based CSPs have been successfully used for the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones. researchgate.net The separation of racemic final products into their individual enantiomers can also be achieved using standard normal phase methods on a ChiralPak AD column. researchgate.net
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and intrinsic properties of a molecule. To date, specific DFT studies centered on 2,6-Diazaspiro[4.5]decan-1-one have not been reported in peer-reviewed literature.
However, such calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, DFT calculations using a basis set like B3LYP/6-31G(d,p) could predict bond lengths, bond angles, and dihedral angles of the spirocyclic system. mdpi.com Furthermore, these methods can compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other properties, including the molecular electrostatic potential (MEP) map, can also be generated to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target.
While no specific docking studies for this compound have been published, the methodology is well-established for related diazaspiro cores. nih.gov In a typical study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. nih.gov A docking program, such as AutoDock, is then used to place the ligand into the binding site of the protein. nih.gov
The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can predict crucial intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-target complex. For example, studies on other diazaspiro compounds targeting the σ2 receptor have shown that a protonated nitrogen atom can form a key salt bridge with an aspartate residue (ASP29) in the binding pocket, an interaction that is critical for binding affinity. nih.gov
| Parameter | Description | Example from Related Compounds nih.gov |
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) being studied. | σ2R/TMEM97 (PDB ID: 7MFI) |
| Docking Software | The computational algorithm used to predict binding. | AutoDock 4.2 |
| Binding Energy | An estimated score representing the strength of the ligand-target interaction. | -9.65 to -10.97 kcal/mol |
| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Salt bridge to ASP29, π-stacking with TYR150 |
| Interaction Distance | The measured distance of key bonds. | 2.5 to 3.3 Å (for N-ASP29 salt bridge) |
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach was instrumental in identifying derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). A similar workflow could be applied to screen for potential activities of this compound derivatives.
The process typically begins with a library of thousands or millions of virtual compounds. These are then filtered based on physicochemical properties and subjected to docking against a target protein. The top-scoring compounds are selected as "hits" for further experimental validation. This in silico approach significantly reduces the time and cost associated with high-throughput screening in the lab.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a simulated physiological environment.
No MD simulation studies have been specifically published for this compound. However, in studies of related diazaspiro compounds, MD simulations are performed after docking to validate the stability of the predicted binding mode. nih.gov The simulation tracks the trajectory of the ligand within the binding site over a period of nanoseconds. Analysis of this trajectory can confirm whether key interactions, such as hydrogen bonds identified in docking, are maintained over time. nih.gov Such simulations are computationally intensive but offer crucial insights into the dynamic nature of molecular recognition.
In Silico Drug-Target Profiling and Reactivity Predictions
In silico drug-target profiling involves using computational tools to predict the likely biological targets of a given compound. These methods often rely on ligand-based approaches, comparing the chemical structure of the query molecule to databases of known active compounds. This can help in identifying potential therapeutic applications or predicting off-target effects.
Reactivity predictions, often derived from quantum chemical calculations, can forecast a molecule's susceptibility to metabolic reactions. For this compound, these predictions could highlight which parts of the molecule are most likely to be modified by metabolic enzymes, an important consideration in drug development. To date, such specific profiling and reactivity prediction studies for this compound are not available in the literature.
Medicinal Chemistry and Biological Target Engagement
Design and Synthesis of Novel 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Bioactive Agents
The design and synthesis of novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been pursued to create agents with specific biological activities. One prominent strategy involves structure-based drug design, where a spirocyclic scaffold is introduced to optimize the pharmacological properties of known inhibitors. For instance, based on a reported selective Tyrosine Kinase 2 (TYK2) inhibitor, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were systematically designed and synthesized to explore structure-activity relationships. nih.gov
In a different approach aimed at discovering inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a virtual screening workflow was employed. nih.gov This computational method led to the identification of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which served as the starting point for further structural optimization. nih.gov This optimization process ultimately yielded a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov The synthesis of these compounds has also been explored for their potential as antifungal agents by targeting chitin (B13524) synthase. nih.gov
Investigation of Enzyme and Receptor Modulatory Activities
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been investigated for their ability to modulate the activity of several important enzymes, particularly kinases involved in inflammatory signaling pathways.
RIPK1 is a critical kinase that regulates inflammatory responses and a form of programmed cell death called necroptosis. Inhibition of its kinase activity is a promising therapeutic strategy for various inflammatory diseases. nih.gov
Through a combination of virtual screening and subsequent chemical optimization, novel 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as a new chemotype of potent RIPK1 inhibitors. nih.gov This effort led to the discovery of a lead compound, designated as compound 41 , which demonstrated significant inhibitory activity against RIPK1 kinase. nih.govresearchgate.net
| Compound | Target | IC50 (nM) |
| Compound 41 | RIPK1 | 92 |
This table is interactive. You can sort and filter the data.
Systematic structural modifications of the initial hit compound were performed to establish a clear structure-activity relationship (SAR) for RIPK1 inhibition. The research, which led to the identification of compound 41 , involved optimizing substituents on the 2,8-diazaspiro[4.5]decan-1-one core to enhance potency and other pharmacological properties. nih.gov These SAR studies were crucial in refining the molecule to achieve high affinity for the target enzyme. nih.gov
Necroptosis is a form of programmed cell death mediated by RIPK1. nih.gov The therapeutic potential of RIPK1 inhibitors is often evaluated by their ability to prevent this process in cellular models. The potent 2,8-diazaspiro[4.5]decan-1-one derivative, compound 41 , was tested in a necroptosis model using human U937 cells and showed a significant anti-necroptotic effect, confirming that its enzymatic inhibition translates to cellular activity. nih.govresearchgate.net
TYK2 and JAK1 are members of the Janus kinase family, which are integral to signaling pathways for numerous cytokines that drive autoimmune and inflammatory diseases. nih.govacs.org Dual inhibition of TYK2 and JAK1 is a validated therapeutic approach for these conditions.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of TYK2 and JAK1. nih.gov Systematic exploration of the SAR led to the discovery of a superior derivative, compound 48 , which displayed excellent potency against both kinases and high selectivity over other JAK family members, such as JAK2. nih.govacs.org This selectivity is important for avoiding potential side effects associated with broader JAK inhibition. Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib (B832) in an acute ulcerative colitis model. nih.gov
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 |
| Compound 48 | TYK2 | 6 | >23-fold |
| Compound 48 | JAK1 | 37 | >23-fold |
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Chitin Synthase Inhibition and Antifungal Activity
The 2,8-diazaspiro[4.5]decan-1-one core has also been employed to create potent inhibitors of chitin synthase (CHS), an essential enzyme for fungal cell wall biosynthesis. nih.gov Since chitin is absent in mammals, CHS is an attractive target for developing selective antifungal agents. researchgate.net A series of derivatives were designed and synthesized, showing moderate to excellent potency against CHS. nih.gov
Several compounds from this series demonstrated significant antifungal activity against various pathogenic fungi. nih.gov Notably, compound 4d was found to have excellent activity against Candida albicans, with a minimum inhibitory concentration (MIC) superior to that of the established antifungal drug fluconazole (B54011). nih.gov Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus. nih.gov These findings highlight the potential of this scaffold in the development of new antifungal therapies. nih.gov
Table 2: Chitin Synthase Inhibition and Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Chitin Synthase IC₅₀ (mM) | Antifungal MIC (mmol/L) vs. C. albicans | Antifungal MIC (mmol/L) vs. A. fumigatus |
| 4d | - | 0.04 | - |
| 4e | 0.13 | - | - |
| 4j | 0.12 | - | 0.08 |
| 4r | - | - | 0.08 |
| Polyoxin (B77205) B (Control) | 0.08 | 0.129 | - |
| Fluconazole (Control) | - | 0.104 | - |
This table summarizes the in vitro biological activity of select compounds, showing their half-maximal inhibitory concentration (IC₅₀) against chitin synthase and their minimum inhibitory concentration (MIC) against fungal pathogens. Data sourced from PubMed. nih.gov
Muscarinic Receptor Agonism and Selectivity Profiling
The diazaspiro[4.5]decane framework has been adapted to generate agonists for muscarinic acetylcholine (B1216132) receptors, which are involved in a wide range of physiological functions in the central and peripheral nervous systems. rcsb.orgresearchgate.net A series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones were synthesized and evaluated for their binding affinity and agonist activity. rcsb.org Within this series, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (compound 1i) was identified as a relatively selective M1 muscarinic agonist. rcsb.org In a related series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) showed high affinity for both M1 and M2 receptors and demonstrated partial agonistic activity at M1 receptors. nih.gov Altering the N2-methyl group in this series led to increased M1 over M2 binding selectivity, although this often resulted in a loss of agonist activity. nih.gov
Modulation of Nicotinic Cholinergic Neurotransmission
Based on the available scientific literature from the conducted searches, there is no specific information linking the 2,6-diazaspiro[4.5]decan-1-one chemical scaffold to the modulation of nicotinic cholinergic neurotransmission. Research has focused on other biological targets for this particular compound class.
Tryptophan Hydroxylase 1 (TPH1) Inhibition
A significant application of the diazaspiro[4.5]decane scaffold has been in the development of inhibitors for Tryptophan Hydroxylase 1 (TPH1). nih.gov TPH1 is the rate-limiting enzyme in the synthesis of serotonin (B10506) in the periphery. A class of spirocyclic proline-based TPH1 inhibitors has been developed, leading to potent compounds such as KAR5417. nih.gov The prodrug of this inhibitor, KAR5585, was developed to improve its pharmacokinetic properties. nih.gov The specific chemical name for one such potent inhibitor, whose crystal structure in complex with TPH1 has been resolved, is (3~{S})-8-[2-azanyl-6-[(1~{R})-1-(4-chloranyl-2-phenyl-phenyl)-2,2,2-tris(fluoranyl)ethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid. rcsb.org These inhibitors were designed to have low permeability across the blood-brain barrier, thereby selectively targeting peripheral serotonin production. nih.gov
Pre-clinical Evaluation of Therapeutic Potentials (In Vitro and In Vivo Animal Models)
Derivatives based on the this compound scaffold have undergone pre-clinical evaluation in various in vitro and in vivo models, demonstrating their therapeutic potential across different disease areas.
In the context of inflammatory diseases, the selective dual TYK2/JAK1 inhibitor, compound 48, showed potent anti-inflammatory effects in an in vivo mouse model of acute ulcerative colitis. tandfonline.com Its efficacy was reported to be superior to that of tofacitinib, a known JAK inhibitor. tandfonline.com The anti-inflammatory action was mediated by the regulation of TYK2/JAK1-related genes and the modulation of Th1, Th2, and Th17 cell formation. tandfonline.com
For antifungal applications, 2,8-diazaspiro[4.5]decan-1-one derivatives have been assessed in vitro against a panel of pathogenic fungi, showing selective and potent activity. nih.gov For instance, compound 4d displayed an MIC value of 0.04 mmol/L against C. albicans, which was more potent than both fluconazole and polyoxin B. nih.gov Combination studies also revealed that these compounds could produce additive or synergistic effects when used with fluconazole. nih.gov
In the area of central nervous system disorders, muscarinic agonists based on a related spirocyclic scaffold have been evaluated. The M1 selective agonist, compound 1i (2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione), was shown to reverse CO2-induced impairment in a passive avoidance response test. rcsb.org Similarly, the M1/M2 agonist compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) exhibited antiamnesic activity in a rat passive avoidance task. nih.gov
Finally, in the field of peripheral serotonin-related disorders, the TPH1 inhibitor prodrug KAR5585 demonstrated robust in vivo efficacy by significantly reducing intestinal serotonin levels in mice. nih.gov Furthermore, oral administration of KAR5585 led to high and sustained systemic exposure of the active inhibitor, KAR5417, in both rats and dogs, positioning it for further evaluation in relevant disease models. nih.gov
Anti-inflammatory Properties
Derivatives of the diazaspiro[4.5]decan-1-one framework have been identified as potent inhibitors of key signaling molecules in inflammatory pathways.
Notably, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Systematic exploration of the structure-activity relationship led to the discovery of a lead compound, designated as compound 48 , which demonstrated high potency against TYK2 and JAK1 kinases. nih.gov This compound also showed potent anti-inflammatory effects in models of acute ulcerative colitis. nih.gov
In another line of research, structural optimization of a hit compound identified through virtual screening led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govresearchgate.net RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. nih.gov One derivative, compound 41 , showed prominent inhibitory activity against RIPK1 and a significant anti-necroptotic effect in a cellular model. nih.govresearchgate.net
| Compound Scaffold | Derivative | Target(s) | IC50 Value | Reference |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 48 | TYK2 | 6 nM | nih.gov |
| JAK1 | 37 nM | |||
| 2,8-Diazaspiro[4.5]decan-1-one | Compound 41 | RIPK1 | 92 nM | nih.gov |
Antihypertensive Effects
Research into the cardiovascular effects of related spirocyclic compounds has identified potent antihypertensive agents. A study focused on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones , which feature a closely related core structure. Forty-three new derivatives were synthesized and screened for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov
The investigation found that substitutions at the 8-position were critical for activity. For instance, among the 8-[2-(3-indolyl)ethyl] derivatives, the 4-ethyl compound was the most active. nih.gov Further investigation of selected compounds, including 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one , revealed that their mechanism of action involves the blockade of alpha-adrenergic receptors. nih.gov
Anticancer and Antitumor Potentials
The spirocyclic framework is a common feature in many compounds investigated for anticancer activity. nih.gov Spirooxindoles, in particular, have been shown to exhibit antitumor properties by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. nih.goviiarjournals.org
While direct studies on the this compound core are limited, research on related structures highlights the potential of this chemical class. A study on new 1-thia-4-azaspiro[4.5]decane derivatives showed that several compounds exhibited moderate to high inhibition of various cancer cell lines, including liver, prostate, and colorectal carcinoma cells. researchgate.net Another investigation into novel spiro-pyrrolopyridazine derivatives identified compounds with significant and selective cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. acs.org One lead compound, SPP10 , was particularly effective, inducing apoptotic cell death. acs.org
| Compound Scaffold | Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 µM | acs.org |
| H69AR (Lung) | 3.16 µM | |||
| PC-3 (Prostate) | 4.2 µM | |||
| Quinazoline-chalcone | 14g | K-562 (Leukemia) | 0.622-1.81 µM | rsc.org |
| Pyrimidodiazepine | 16c | Various (10 lines) | 10-fold > Doxorubicin (LC50) | rsc.org |
Anti-ulcer Activity
Antiviral and Trypanocidal Activities
The therapeutic potential of spiro-heterocycles extends to infectious diseases. A study was conducted on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives to evaluate their activity against human coronavirus 229E (HCoV-229E). semanticscholar.org Several compounds were found to inhibit viral replication, with the most potent being N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide , which had an EC₅₀ value comparable to a known coronavirus inhibitor. semanticscholar.org The activity was highly dependent on the substitution pattern on the spiro scaffold. semanticscholar.org
There is currently a lack of specific research in the available literature concerning the trypanocidal activity of compounds based on the this compound scaffold. The search for new agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, is an active area of research focusing on various other heterocyclic structures. mdpi.commdpi.com
| Compound Name | Target Virus | Activity (EC50) | Reference |
|---|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Human coronavirus 229E | 5.5 µM | semanticscholar.org |
Other Pharmacological Applications (e.g., Anticonvulsant)
Derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for their anticonvulsant properties. One study detailed the synthesis and anticonvulsant profiles of new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones . These compounds were assessed in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screening tests. In the scPTZ screen, which identifies agents that can raise the seizure threshold, one derivative (compound 6g ) was found to be the most potent in its series, providing 100% protection against PTZ-induced seizures at a low dose. acs.org
Similarly, a series of novel spiroimidazolidinone derivatives (1,3-diazaspiro[4.5]decan-4-ones) were synthesized and evaluated for anticonvulsant activity. One compound (compound 8w ) was identified as the most active in the scPTZ screen, with a potency significantly greater than the reference drugs phenobarbital (B1680315) and ethosuximide. nih.gov
Mechanistic Investigations of Biological Action
The diverse pharmacological effects of diazaspiro[4.5]decan-1-one derivatives and related spiro compounds are rooted in their ability to selectively interact with specific biological targets.
Inhibition of Kinase Signaling: The anti-inflammatory properties of 2,8-diazaspiro[4.5]decan-1-one derivatives are achieved through the direct inhibition of key kinases. One series of compounds functions as dual inhibitors of TYK2 and JAK1, which are central components of the JAK-STAT signaling pathway that transduces signals for numerous pro-inflammatory cytokines. nih.gov By blocking these kinases, the compounds prevent the downstream phosphorylation of STAT proteins, thereby regulating the expression of inflammatory genes and modulating the differentiation of T-helper cells (Th1, Th2, and Th17). nih.gov Another series of derivatives inhibits RIPK1 kinase, a critical regulator of the necroptosis pathway, thereby blocking this form of inflammatory cell death. nih.govresearchgate.net
Receptor Antagonism: The antihypertensive effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are attributed to their activity as alpha-adrenergic receptor blockers. nih.gov Specifically, different derivatives showed varied selectivity for α1 and α2 adrenoceptors. nih.gov By blocking these receptors, the compounds prevent the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure. nih.govyoutube.com
Modulation of Tumor Suppressor Pathways: A primary mechanism for the anticancer activity of certain spiro compounds, particularly spirooxindoles, is the disruption of the protein-protein interaction between p53 and its negative regulator, MDM2. nih.goviiarjournals.org By binding to a hydrophobic pocket on MDM2, these compounds prevent the ubiquitination and subsequent degradation of p53. nih.gov This leads to the accumulation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth. iiarjournals.org
Ion Channel Modulation: The anticonvulsant action of many antiepileptic drugs involves the modulation of voltage-gated ion channels. While the exact mechanism for the anticonvulsant diazaspiro[4.5]decane derivatives is not fully elucidated in the provided sources, a common mechanism for this class of drugs is the blockade of sodium channels during rapid, repetitive neuronal firing, which helps to stabilize neuronal membranes and prevent seizure propagation.
Lack of Publicly Available Data for this compound
Following a comprehensive review of publicly accessible scientific literature and patent databases, it has been determined that there is no specific research data available for the chemical compound This compound that falls within the scope of the requested article outline. Searches for cellular assay models, enzyme kinetic parameters, and synergistic effects related to this exact isomer did not yield any relevant findings.
While the core structure of diazaspiro[4.5]decan-1-one is a subject of interest in medicinal chemistry, the available research focuses on other isomers, such as 2,8-diazaspiro[4.5]decan-1-one and 1,3,8-triazaspiro[4.5]decane-2,4-dione. For these related but distinct compounds, there is published data on their biological activities, including:
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1): Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors, with one compound demonstrating an IC50 value of 92 nM. This activity was confirmed in a necroptosis model in U937 cells. nih.gov
Antifungal Activity: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been evaluated as potential chitin synthase inhibitors. nih.govresearchgate.net These compounds exhibited inhibitory activity against various fungal strains, and some showed synergistic or additive effects when combined with fluconazole. researchgate.net
Myelostimulatory Effects: Spiroconnected hydantoins, specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones, have been shown to have myelostimulating activity in cyclophosphamide-induced myelodepressive syndromes. researchgate.net
It is important to emphasize that these findings are not directly applicable to this compound, as a change in the position of the nitrogen atoms within the spirocyclic system can significantly alter the compound's chemical properties and biological activity.
Due to the strict adherence to the specified compound and the absence of relevant data, the requested article on the medicinal chemistry and biological target engagement of This compound cannot be generated at this time.
Pharmacophore Modeling and Lead Optimization
Development of Pharmacophore Models for Specific Biological Targets
Pharmacophore modeling is a crucial step in modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for 2,6-Diazaspiro[4.5]decan-1-one are not extensively documented in publicly available research, the methodology for their development can be illustrated through closely related analogs, such as the 2,8-Diazaspiro[4.5]decan-1-one scaffold.
The development process for a pharmacophore model can be approached through two primary methods: ligand-based and structure-based. Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. This method involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity.
Conversely, structure-based pharmacophore modeling is utilized when the crystal structure of the target protein is available. This approach involves analyzing the interactions between the protein and a bound ligand to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
For instance, in the development of inhibitors for targets like Receptor-Interacting Protein Kinase 1 (RIPK1), a virtual screening workflow can be performed to identify initial hit compounds. nih.govresearchgate.net Subsequent analysis of the binding mode of these hits within the kinase's active site would allow for the generation of a structure-based pharmacophore model. This model would then guide the design of novel derivatives with improved affinity and selectivity. A similar approach has been successfully applied to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. researchgate.netnih.gov
Strategies for Enhancing Potency, Selectivity, and Efficacy
Systematic exploration of the structure-activity relationship (SAR) is a cornerstone of lead optimization. For the diazaspiro[4.5]decan-1-one scaffold, this would involve synthesizing a library of derivatives with modifications at various positions of the spirocyclic core and evaluating their biological activity.
A notable example of this process is the optimization of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.govacs.org Through the introduction of spirocyclic scaffolds based on a known selective TYK2 inhibitor, researchers were able to identify a derivative, compound 48, with excellent potency for both TYK2 and JAK1, and more than 23-fold selectivity over the related JAK2 kinase. nih.govacs.org
The following table summarizes the inhibitory activity of a lead compound and an optimized derivative from this study:
| Compound | Target | IC50 (nM) |
| Lead Compound | TYK2 | - |
| Compound 48 | TYK2 | 6 |
| Compound 48 | JAK1 | 37 |
This data illustrates a successful lead optimization effort, where structural modifications led to a significant improvement in potency.
Further optimization strategies include improving metabolic stability and pharmacokinetic properties. In the case of the aforementioned TYK2/JAK1 inhibitor, compound 48 also demonstrated excellent metabolic stability, contributing to its potent anti-inflammatory efficacy in preclinical models. nih.govacs.org
Exploration of Novel Substitution Patterns and Ring System Analogues
The exploration of novel substitution patterns and the investigation of ring system analogues are advanced strategies in lead optimization aimed at discovering new chemical space with improved drug-like properties.
For the this compound core, synthetic routes would be designed to allow for the introduction of a diverse range of substituents at the nitrogen atoms and the carbon framework. This exploration is guided by the SAR data to identify regions of the molecule that are tolerant to modification and can be altered to enhance target engagement.
The synthesis of various diazaspiro[4.5]decan-1-one derivatives has been reported in the context of developing antifungal agents that inhibit chitin (B13524) synthase. researchgate.netnih.gov These studies demonstrate the feasibility of creating libraries of compounds with different substitution patterns for biological screening.
Furthermore, the concept of "scaffold hopping," where the core molecular framework is replaced by a structurally different but functionally similar moiety, can lead to the discovery of novel intellectual property and improved pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is another key strategy.
The following table lists various spirocyclic systems that have been explored in medicinal chemistry, highlighting the diversity of scaffolds that can be considered as ring system analogues:
| Spirocyclic System | Investigated as |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 inhibitors, TYK2/JAK1 inhibitors, Antifungal agents |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial permeability transition pore inhibitors documentsdelivered.com |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Anticancer agents researchgate.net |
These examples underscore the versatility of spirocyclic scaffolds in drug discovery and the potential for identifying novel ring systems with desirable biological activities.
Conclusion and Future Directions in 2,6 Diazaspiro 4.5 Decan 1 One Research
Synthesis and Derivatization Advancements
Future progress in harnessing the therapeutic potential of 2,6-diazaspiro[4.5]decan-1-one is contingent on the development of robust and efficient synthetic methodologies. Research on related spirocycles has established domino reactions and multi-component condensation strategies as effective methods for building the core scaffold. For instance, palladium-catalyzed domino reactions have been used to create diazaspiro[4.5]decane structures in a single step. nih.gov Adapting these advanced synthetic strategies to reliably produce the 2,6-diazaspiro isomer is a critical first step.
Once the core is accessible, derivatization will be key to exploring its structure-activity relationship (SAR). The research on the 2,8-isomer has shown that modifications at the nitrogen positions are crucial for biological activity. For example, systematic exploration of substituents on the spirocyclic scaffold led to the discovery of potent kinase inhibitors. acs.org Future efforts for the 2,6-isomer should focus on:
Combinatorial Chemistry: Building libraries of this compound derivatives by introducing a wide range of substituents at its nitrogen and other available positions.
Stereoselective Synthesis: Developing methods to control the stereochemistry of the spirocyclic center, as different stereoisomers can have vastly different biological activities and safety profiles.
Scaffold Hopping: Using the this compound core as a novel scaffold to mimic the biological activity of known drugs or lead compounds, potentially leading to improved properties and new intellectual property.
Progress in Understanding Biological Mechanisms
The therapeutic promise of the diazaspiro[4.5]decan-1-one framework has been demonstrated through the successful identification of potent modulators for several key biological targets using the 2,8-isomer. These findings suggest promising avenues of investigation for the 2,6-isomer. The distinct spatial arrangement of the nitrogen atoms in the 2,6-scaffold may offer unique binding interactions and selectivity profiles against these and other targets.
Key biological targets successfully modulated by 2,8-diazaspiro[4.5]decan-1-one derivatives include:
Kinase Inhibition: Derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. nih.gov One lead compound, compound 41 , showed prominent RIPK1 inhibitory activity with an IC50 value of 92 nM. nih.gov
Janus Kinase (JAK) Inhibition: A novel derivative, compound 48 , was developed as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with IC50 values of 6 nM and 37 nM, respectively. acs.orgnih.gov This dual inhibition is a promising strategy for treating inflammatory bowel disease. nih.gov
Antifungal Activity: Certain derivatives have been evaluated as potential chitin (B13524) synthase inhibitors, demonstrating selective antifungal activities.
The success in these areas strongly suggests that libraries of this compound derivatives should be screened against similar target classes, particularly protein kinases involved in inflammatory and autoimmune diseases.
Table 1: Biological Activity of Investigated 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Derivative | Biological Target | Reported Activity | Therapeutic Potential |
|---|---|---|---|
| Compound 41 | RIPK1 Kinase | IC50 = 92 nM | Anti-inflammatory (Necroptosis) |
| Compound 48 | TYK2/JAK1 Kinase | IC50 = 6 nM (TYK2), 37 nM (JAK1) | Inflammatory Bowel Disease |
| Various Analogues | Chitin Synthase | Moderate to excellent potency | Antifungal |
Remaining Challenges and Opportunities in Medicinal Chemistry
While the diazaspiro[4.5]decan-1-one scaffold holds great promise, its development is subject to the persistent challenges of medicinal chemistry. The primary hurdle is optimizing multiple parameters simultaneously to achieve a drug-like profile.
Key Challenges:
Potency and Selectivity: Achieving high potency for the desired target while avoiding off-target effects is critical. The development of compound 48, which showed more than 23-fold selectivity for TYK2/JAK1 over JAK2, demonstrates that high selectivity is achievable with this scaffold but requires extensive optimization. acs.org
ADMET Properties: Ensuring appropriate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is often the downfall of promising compounds. Many potent molecules fail due to poor metabolic stability or unforeseen toxicity.
Synthetic Complexity: The synthesis of complex spirocycles can be challenging and costly, potentially slowing down the iterative design-make-test-analyze cycle that is central to drug discovery.
Opportunities:
Novel Chemical Space: The this compound isomer represents unexplored chemical territory. Its unique structure could provide solutions to selectivity and potency challenges encountered with other scaffolds.
Structure-Based Drug Design: As demonstrated in the development of RIPK1 inhibitors, virtual screening and molecular docking can be powerful tools to guide the optimization of these compounds, accelerating the discovery of potent and selective molecules. nih.gov
Bioisosteric Replacement: The this compound core could serve as a bioisostere for other cyclic structures, like piperidine (B6355638) or piperazine, in existing drug molecules, potentially improving their properties.
Prospects for Translating Research Findings into Advanced Pre-clinical Candidates
The ultimate goal of medicinal chemistry research is the translation of laboratory findings into clinical therapies. The progress made with the 2,8-diazaspiro[4.5]decan-1-one scaffold provides a strong foundation and a high probability of success for the broader class of molecules, including the 2,6-isomer.
The identification of compound 48 as a "clinical candidate" for inflammatory bowel disease is a landmark achievement for this scaffold. nih.gov The compound not only showed excellent potency and selectivity but also demonstrated superior metabolic stability and more potent anti-inflammatory efficacy than the approved drug tofacitinib (B832) in animal models of ulcerative colitis. acs.orgnih.gov Similarly, compound 41 was identified as a valuable lead compound for further optimization as a RIPK1 inhibitor. nih.gov
These successes serve as a crucial proof-of-concept, validating the diazaspiro[4.5]decan-1-one core as a "privileged scaffold" capable of generating drug-like molecules. The prospects for translating future findings based on the 2,6-isomer are therefore highly promising. The key steps for advancing this currently understudied isomer will be:
Establishment of Synthesis and SAR: Develop efficient synthetic routes and conduct initial screening to understand the basic SAR.
Lead Optimization: Apply the lessons learned from the 2,8-isomer to rapidly optimize potency, selectivity, and ADMET properties.
In Vivo Efficacy Studies: Advance optimized compounds into relevant animal models to demonstrate efficacy and establish a preliminary safety profile.
By leveraging the extensive knowledge base created from its 2,8-isomer, the this compound scaffold is well-positioned for rapid development and has a strong potential to yield the next generation of advanced pre-clinical candidates for treating inflammatory diseases and other unmet medical needs.
Q & A
Q. What are the key synthetic strategies for 2,6-diazaspiro[4.5]decan-1-one derivatives, and how can synthetic challenges be addressed?
The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. A critical challenge is achieving regioselectivity during spiro ring formation. Methodologies such as Mitsunobu reactions or intramolecular cyclizations under controlled conditions (e.g., acid/base catalysis) are commonly employed . For example, Li et al. (2019) optimized reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts during spiro ring closure, achieving yields >70% . Post-synthetic purification techniques like column chromatography or recrystallization are essential for isolating enantiomerically pure forms .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy : H and C NMR are used to verify spiro ring connectivity and substituent positions. For example, distinct splitting patterns in H NMR indicate restricted rotation in the spiro system .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula accuracy, with fragmentation patterns validating ring stability .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral spiro centers .
Advanced Research Questions
Q. What mechanistic insights explain the antifungal activity of this compound derivatives?
Derivatives of this compound exhibit antifungal activity by targeting chitin synthase (CHS), a critical enzyme for fungal cell wall integrity. Li et al. (2019) demonstrated that these compounds competitively inhibit CHS by binding to its catalytic site, disrupting chitin polymerization. In vitro assays using Candida albicans showed MIC values of 0.5–4 µg/mL, correlating with substituent electronegativity on the spiro ring. Molecular dynamics simulations further revealed that hydrophobic groups enhance binding affinity via van der Waals interactions .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
SAR studies focus on modifying the spiro ring’s substituents to enhance kinase selectivity. For instance, introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 6-position improves binding to JAK1/TYK2 kinases, as shown in inflammatory bowel disease models. In contrast, bulky substituents at the 2-position reduce off-target effects on JAK2/3. Computational docking (e.g., Glide SP) and in vitro kinase profiling (e.g., Eurofins Panlabs panel) are critical for validating selectivity .
Q. What methodologies assess the metabolic stability and in vivo efficacy of this compound-based therapeutics?
- Metabolic stability : Liver microsome assays (human/rodent) quantify compound half-life () and intrinsic clearance. Derivatives with tert-butyl or fluorine substituents show improved stability due to reduced CYP450 metabolism .
- In vivo models : Acute ulcerative colitis models (e.g., DSS-induced mice) evaluate efficacy. A 2,6-diazaspiro derivative reduced colonic inflammation by 60% compared to tofacitinib (40%) at 10 mg/kg/day, measured via histopathology and cytokine (IL-6, TNF-α) suppression .
Q. How do salt forms (e.g., hydrochloride) influence the physicochemical properties and bioactivity of this compound?
Salt formation enhances solubility and bioavailability. For example, the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one (CAS 832710-65-3) exhibits a 3-fold increase in aqueous solubility compared to the free base. Characterization via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) ensures salt stability. Bioactivity assays in antifungal models show that salt forms maintain potency while improving pharmacokinetic profiles .
Contradictions and Data Gaps
- Antifungal vs. kinase inhibition : While some derivatives target CHS, others inhibit kinases, suggesting divergent SAR pathways. Further studies are needed to resolve off-target effects .
- Salt form trade-offs : Hydrochloride salts improve solubility but may reduce blood-brain barrier penetration in neuropsychiatric applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
